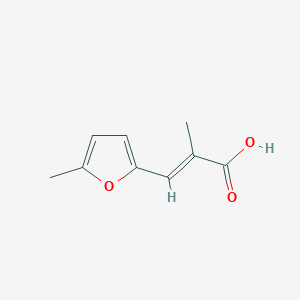

2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-2-methyl-3-(5-methylfuran-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(9(10)11)5-8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMUZCJUYLIFWFB-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C(\C)/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199483 | |

| Record name | 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54160-41-7 | |

| Record name | 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54160-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-3-(5-methyl-2-furanyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 Methyl 3 5 Methylfuran 2 Yl Prop 2 Enoic Acid

Reactivity of the α,β-Unsaturated System

The conjugated system composed of a carbon-carbon double bond and a carboxylic acid group is a hub of chemical reactivity, susceptible to a variety of addition and cyclization reactions.

Electrophilic and Nucleophilic Addition Reactions

The electron-withdrawing nature of the carboxylic acid group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. This is a classic example of a Michael acceptor.

Nucleophilic Conjugate Addition: A diverse range of nucleophiles can add to the β-position of the α,β-unsaturated system in a process known as conjugate or 1,4-addition. This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming strategy. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the saturated product.

Common nucleophiles for this transformation include:

Soft nucleophiles: Thiolates, amines, and enamines readily participate in Michael additions.

Organocuprates (Gilman reagents): These reagents are particularly effective for the 1,4-addition of alkyl and aryl groups.

Enolates: The addition of an enolate to an α,β-unsaturated carbonyl compound is known as the Michael reaction, a powerful tool for constructing larger carbon skeletons.

| Nucleophile | Product Type | Significance |

| Thiolates (RS⁻) | β-Thioether | Formation of sulfur-containing compounds |

| Amines (R₂NH) | β-Amino acid derivative | Synthesis of modified amino acids |

| Enolates | 1,5-Dicarbonyl compound | C-C bond formation, building complex molecules |

| Organocuprates (R₂CuLi) | β-Alkylated/arylated acid | Introduction of hydrocarbon chains |

Electrophilic Addition: While less common due to the electron-deficient nature of the double bond, electrophilic addition can occur, particularly with strong electrophiles. The reaction would proceed via a carbocationic intermediate. The regioselectivity of such an addition would be influenced by the electronic effects of both the furan (B31954) ring and the carboxylic acid group.

Hydroarylation Reactions and Superelectrophilic Activation Pathways

The carbon-carbon double bond can undergo hydroarylation, a reaction that involves the addition of an arene C-H bond across the double bond. This transformation is often facilitated by the use of strong Brønsted or Lewis acids, which activate the substrate towards electrophilic attack.

In the presence of a superacid like trifluoromethanesulfonic acid (TfOH), 3-(furan-2-yl)propenoic acids, close analogs of the title compound, undergo efficient hydroarylation. nih.govnih.gov The reaction proceeds through a superelectrophilic activation pathway. nih.govnih.gov According to NMR and DFT studies, the carboxylic acid and the furan ring are both protonated, forming a highly reactive O,C-diprotonated species. nih.govnih.gov This dicationic intermediate is a potent electrophile that can be attacked by electron-rich arenes to form 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govnih.gov

The reaction with methylated arenes in TfOH has been shown to produce the corresponding hydroarylated products in good yields. nih.govnih.gov The presence of the methyl groups on both the furan ring and the acrylic acid backbone in 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid is expected to influence the stability of the cationic intermediates and potentially the reaction rate and regioselectivity.

| Arene | Acid Catalyst | Product | Yield |

| Benzene | AlCl₃ | 3-phenyl-3-(furan-2-yl)propanoic acid | 65% nih.gov |

| Toluene | TfOH | 3-(p-tolyl)-3-(furan-2-yl)propanoic acid | High nih.gov |

| Xylene | TfOH | 3-(2,5-dimethylphenyl)-3-(furan-2-yl)propanoic acid | High nih.gov |

Intramolecular Cyclization Reactions and Ring-Closure Mechanisms

Nazarov Cyclization: If the carboxylic acid were converted to a ketone, the resulting divinyl ketone derivative could undergo an acid-catalyzed 4π-electrocyclic ring closure known as the Nazarov cyclization to form a cyclopentenone. nih.govwikipedia.orgnrochemistry.comorganicreactions.orgthermofisher.com The reaction proceeds through a pentadienyl cation intermediate. wikipedia.org

Pauson-Khand Reaction: Should an alkyne be introduced into the molecule, an intramolecular [2+2+1] cycloaddition between the alkene, the alkyne, and a carbon monoxide source (typically from a metal carbonyl complex) could lead to the formation of a fused cyclopentenone. nih.govbeilstein-journals.orgwikipedia.orgresearchgate.netpku.edu.cn This reaction is a powerful method for constructing five-membered rings. wikipedia.org

Cycloaddition and Rearrangement Sequences

The conjugated double bond and the furan ring can participate in various cycloaddition reactions.

[2+2] Photocycloaddition: α,β-Unsaturated carbonyl compounds are known to undergo [2+2] photocycloaddition reactions. For instance, trans-3-(2-furyl)acrylic acid can dimerize upon exposure to UVA light to form a cyclobutanedicarboxylic acid derivative. und.edu This suggests that this compound could potentially undergo similar photodimerization or react with other alkenes to form cyclobutane (B1203170) rings. und.edu

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, and the α,β-unsaturated system can act as a dienophile. While the electron-withdrawing nature of the substituent on the furan ring generally deactivates it for normal electron demand Diels-Alder reactions, reactions with highly reactive dienophiles are still possible. conicet.gov.arresearchgate.netnih.govrsc.orgresearchgate.net Conversely, the acrylic acid moiety can act as a dienophile in reactions with electron-rich dienes.

Achmatowicz Rearrangement: While not a direct reaction of the α,β-unsaturated system, a related transformation is the Achmatowicz reaction, where a furfuryl alcohol is oxidized and rearranges to a dihydropyranone. nih.govwikipedia.org This highlights a potential rearrangement pathway for derivatives of the title compound.

Reactivity of the 5-Methylfuran Moiety

The 5-methylfuran ring is an electron-rich aromatic system and is highly susceptible to electrophilic attack.

Electrophilic Substitution Reactions on the Furan Ring

Furan undergoes electrophilic aromatic substitution much more readily than benzene. pearson.comchemicalbook.com The substitution typically occurs at the C2 (or α) position, as the carbocation intermediate is better stabilized by resonance. pearson.comchemicalbook.com In this compound, the furan ring is substituted at the 2 and 5 positions. The remaining open positions for substitution are C3 and C4.

The directing effects of the existing substituents will determine the regioselectivity of further electrophilic substitution:

The 5-methyl group is an activating, ortho, para-directing group. It will direct incoming electrophiles to the C4 position.

The 3-(prop-2-enoic acid)-2-yl group is a deactivating group due to the electron-withdrawing nature of the conjugated system. Deactivating groups are typically meta-directors. organicchemistrytutor.comlibretexts.org However, in the context of the furan ring, its influence is more complex.

Considering the strong activating effect of the methyl group and the general high reactivity of the furan ring, electrophilic substitution is expected to occur preferentially at the C4 position .

Examples of potential electrophilic substitution reactions include:

Vilsmeier-Haack Reaction: Formylation of the furan ring can be achieved using the Vilsmeier reagent (POCl₃/DMF). wikipedia.orgchemistrysteps.comijpcbs.comorganic-chemistry.orgniscpr.res.in This would likely introduce a formyl group at the C4 position.

Nitration and Halogenation: These reactions would also be expected to occur at the C4 position, introducing a nitro or a halogen group, respectively.

| Reaction | Reagents | Expected Major Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 2-Methyl-3-(4-formyl-5-methylfuran-2-yl)prop-2-enoic acid |

| Nitration | HNO₃, Ac₂O | 2-Methyl-3-(5-methyl-4-nitrofuran-2-yl)prop-2-enoic acid |

| Bromination | Br₂, Dioxane | 2-Methyl-3-(4-bromo-5-methylfuran-2-yl)prop-2-enoic acid |

Furan Ring Opening and Degradation Pathways

The stability of the furan ring in this compound is significantly influenced by the reaction conditions, particularly the presence of strong acids and elevated temperatures. Under acidic conditions, the furan moiety is susceptible to protonation, which can initiate a cascade of reactions leading to ring opening. The electron-donating nature of the methyl group at the 5-position of the furan ring can influence the regioselectivity of protonation. Protonation at the C2 or C5 position of the furan ring is a key step in the acid-catalyzed degradation, leading to the formation of highly reactive intermediates. These intermediates can then undergo nucleophilic attack by water or other available nucleophiles, resulting in the cleavage of the furan ring to form dicarbonyl compounds. rwth-aachen.de

Thermal degradation of the acrylic acid side chain can also occur at elevated temperatures. This process may involve decarboxylation or polymerization of the acrylic acid moiety. nih.gov The degradation pathways are complex and can lead to a variety of smaller, volatile molecules or polymeric materials, depending on the specific conditions. The presence of both the furan ring and the acrylic acid functionality allows for a complex interplay of degradation mechanisms. researchgate.net

A plausible degradation pathway initiated by acid catalysis is depicted below:

Protonation of the furan ring: The furan oxygen or a carbon atom of the ring gets protonated in the presence of a strong acid.

Nucleophilic attack: A nucleophile, such as water, attacks the activated furan ring.

Ring opening: This leads to the cleavage of the furan ring, forming an intermediate dicarbonyl species.

Further reactions: The resulting dicarbonyl compound can undergo further reactions such as intramolecular aldol (B89426) condensations or oxidation.

| Condition | Potential Degradation Products |

| Strong Acid (e.g., H₂SO₄), Heat | γ-Diketones, Polymeric materials |

| High Temperature (Pyrolysis) | Carbon oxides, smaller hydrocarbons, char |

Derivatization and Functional Group Interconversions

The presence of a carboxylic acid, a substituted furan ring, and an α,β-unsaturated system makes this compound a versatile substrate for various derivatization and functional group interconversion reactions.

The carboxylic acid group of this compound can be readily converted into a variety of derivatives, such as esters and amides, through standard condensation reactions. mdpi.com

Esterification: The reaction with alcohols in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) or a coupling agent (e.g., DCC) yields the corresponding esters. nih.govmedcraveonline.com Microwave-assisted synthesis has also been shown to be an effective method for the esterification of furan-containing carboxylic acids. researchgate.net

Amidation: Amides can be synthesized by reacting the carboxylic acid with amines using coupling agents like EDC or by converting the carboxylic acid to its more reactive acid chloride derivative followed by reaction with an amine. researchgate.net

Conjugate Formations: The α,β-unsaturated system in the acrylic acid moiety is susceptible to conjugate addition (Michael addition) by various nucleophiles. This reaction allows for the introduction of a wide range of functional groups at the β-position to the carboxyl group.

| Reaction | Reagents and Conditions | Product Type |

| Esterification | R-OH, H⁺ catalyst, heat | Ester |

| Amidation | R-NH₂, coupling agent (e.g., EDC) | Amide |

| Conjugate Addition | Nu⁻ (e.g., thiols, amines) | β-substituted propanoic acid derivative |

The multiple functional groups in this compound allow for selective reduction or oxidation reactions depending on the reagents and conditions employed.

Selective Reductions:

Hydrogenation of the Carbon-Carbon Double Bond: The double bond of the acrylic acid side chain can be selectively hydrogenated using catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) to yield 2-Methyl-3-(5-methylfuran-2-yl)propanoic acid. researchgate.net This transformation preserves the furan ring and the carboxylic acid functionality.

Reduction of the Furan Ring: Complete reduction of the furan ring to a tetrahydrofuran (B95107) ring typically requires more forcing conditions, such as higher pressures and temperatures with catalysts like rhodium or ruthenium. rwth-aachen.de

Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, 2-Methyl-3-(5-methylfuran-2-yl)prop-2-en-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reduction generally does not affect the furan ring or the C=C double bond.

Selective Oxidations:

Oxidation of the Furan Ring: The furan ring is susceptible to oxidation, which can lead to ring-opened products. Oxidizing agents like potassium permanganate (B83412) or chromium trioxide can cleave the furan ring to yield dicarboxylic acids or other oxidized fragments. researchgate.net

Epoxidation of the Double Bond: The electron-deficient double bond can be epoxidized using appropriate reagents, although this may be challenging due to the presence of the electron-rich furan ring which can also be oxidized.

| Transformation | Reagent | Product |

| C=C Hydrogenation | H₂, Pd/C | 2-Methyl-3-(5-methylfuran-2-yl)propanoic acid |

| Carboxylic Acid Reduction | LiAlH₄ | 2-Methyl-3-(5-methylfuran-2-yl)prop-2-en-1-ol |

| Furan Ring Oxidation | KMnO₄ | Ring-opened dicarboxylic acids |

The furan moiety in this compound can act as a diene in Diels-Alder reactions, providing a powerful tool for the construction of complex polyheterocyclic systems. nih.gov The reactivity of the furan ring as a diene is influenced by the substituents on the ring. While electron-donating groups generally enhance reactivity, even furan derivatives with electron-withdrawing groups like carboxylic acids have been shown to participate in Diels-Alder reactions, particularly with reactive dienophiles and under aqueous conditions. nih.gov

The reaction of the furan ring with various dienophiles, such as maleimides or activated alkynes, can lead to the formation of oxabicyclic adducts. acs.org These adducts can then undergo further transformations, such as ring-opening or rearrangement reactions, to generate a diverse range of polycyclic and polyheterocyclic structures. nih.govfigshare.com

Furthermore, intramolecular cyclization reactions involving the carboxylic acid side chain and the furan ring or a substituent on the furan ring could potentially lead to the formation of fused heterocyclic systems under appropriate conditions. acs.orgnih.gov For instance, activation of the carboxylic acid followed by intramolecular acylation of the furan ring could yield a furan-fused lactone.

| Reaction Type | Dienophile/Reagent | Resulting Architecture |

| Diels-Alder Reaction | N-phenylmaleimide | Oxabicyclo[2.2.1]heptene derivative |

| Diels-Alder Reaction | Dimethyl acetylenedicarboxylate | Substituted aromatic ring after rearrangement |

| Intramolecular Cyclization | Activating agent for carboxylic acid | Furan-fused lactone |

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methyl 3 5 Methylfuran 2 Yl Prop 2 Enoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity of atoms and the stereochemistry of a molecule. For 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed for a thorough structural assignment.

Proton (¹H) and Carbon (¹³C) NMR for Structure Confirmation and Isomer Differentiation

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The protons on the furan (B31954) ring are anticipated to appear in the aromatic region, typically between 6.0 and 7.5 ppm. The vinyl proton on the prop-2-enoic acid chain would likely resonate downfield due to the deshielding effect of the adjacent carboxylic acid and furan ring. The methyl groups attached to the furan ring and the double bond are expected to show signals in the upfield region. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The carbons of the furan ring and the double bond would appear in the intermediate region (approximately 100-150 ppm). The methyl carbons are expected to be the most shielded and therefore appear at the most upfield chemical shifts.

The differentiation between the E and Z isomers of this compound can be achieved by analyzing the coupling constants and through-space interactions observed in the NMR spectra. For instance, the Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of the methyl group on the double bond to either the furan ring or the vinyl proton, thus confirming the stereochemistry.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170.0 - 180.0 |

| Furan C-H (position 3) | 6.1 - 6.3 (d) | 108.0 - 112.0 |

| Furan C-H (position 4) | 6.3 - 6.5 (d) | 115.0 - 120.0 |

| Furan C (position 2) | - | 150.0 - 155.0 |

| Furan C (position 5) | - | 155.0 - 160.0 |

| Furan-CH₃ | 2.2 - 2.4 (s) | 13.0 - 15.0 |

| Prop-2-enoic Acid C-H | 7.0 - 7.5 (s) | 125.0 - 130.0 |

| Prop-2-enoic Acid C-CH₃ | 2.0 - 2.2 (s) | 15.0 - 20.0 |

| Prop-2-enoic Acid C-COOH | - | 135.0 - 140.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, a cross-peak would be expected between the two protons on the furan ring, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The HSQC spectrum would show cross-peaks connecting the furan protons to their corresponding carbons, the vinyl proton to its carbon, and the methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different parts of the molecule. For instance, HMBC correlations would be expected from the furan-CH₃ protons to the C5 and C4 carbons of the furan ring. Correlations from the vinyl proton could be observed to the carbonyl carbon and the carbons of the furan ring, confirming the connectivity of the prop-2-enoic acid side chain to the furan moiety.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure.

Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance Infrared (ATR-FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. The C=O stretching of the carboxylic acid will likely appear as a strong, sharp band around 1680-1710 cm⁻¹. The C=C stretching vibrations of the alkene and the furan ring are expected in the 1500-1650 cm⁻¹ region. The C-O stretching of the furan and the carboxylic acid would be observed in the 1000-1300 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds like C=C often produce strong signals in Raman spectra. Therefore, the C=C stretching vibrations of the furan ring and the prop-2-enoic acid chain are expected to be prominent in the FT-Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | FTIR Frequency (cm⁻¹, predicted) | FT-Raman Frequency (cm⁻¹, predicted) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| C-H stretch (Aromatic/Vinyl) | 3000-3100 | Strong |

| C-H stretch (Alkyl) | 2850-3000 | Strong |

| C=O stretch (Carboxylic Acid) | 1680-1710 (strong) | Moderate |

| C=C stretch (Alkene/Furan) | 1500-1650 (moderate) | Strong |

| C-O stretch (Furan/Acid) | 1000-1300 | Moderate |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

The molecular formula of this compound is C₁₀H₁₀O₃, which corresponds to a molecular weight of 178.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 178.

The fragmentation of the molecular ion would likely proceed through several pathways. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, 17 amu) or a carboxyl group (•COOH, 45 amu). Another likely fragmentation pathway involves the cleavage of the bond between the furan ring and the prop-2-enoic acid side chain. The McLafferty rearrangement is also a possibility if the stereochemistry allows for the transfer of a gamma-hydrogen.

Electronic Spectroscopy and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within a molecule. The absorption of UV-Vis light by this compound would be expected to arise from π → π* and n → π* transitions associated with the conjugated system formed by the furan ring and the propenoic acid moiety.

A study on the spectroscopic properties of 2-acetyl-5-methylfuran, which shares the 5-methylfuran core, provides insight into the expected electronic transitions. researchgate.net The experimental and theoretical UV-Vis spectra of 2-acetyl-5-methylfuran in different solvents showed absorption maxima in the UV region, which were attributed to electronic transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The position and intensity of these absorption bands are influenced by the solvent polarity, a phenomenon known as solvatochromism.

For this compound, the extended conjugation from the furan ring through the propenoic acid side chain would likely result in absorption maxima at longer wavelengths compared to simpler furan derivatives. The specific λmax values would be crucial for understanding the electronic structure and potential applications in areas like photochemistry.

Table 2: Representative UV-Vis Absorption Data for a Related Furan Compound (2-acetyl-5-methylfuran)

| Solvent | Experimental λmax (nm) | Theoretical λmax (nm) |

| Ethanol | 288 | 290 |

| Methanol | 287 | 289 |

| Chloroform | 290 | 292 |

Note: This data is for a related compound, 2-acetyl-5-methylfuran, to illustrate the nature of electronic transitions in such systems. researchgate.net

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. The Z-scan technique is a widely used method to measure the third-order nonlinear optical properties of materials, including the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). Organic molecules with extended π-conjugated systems, such as furan-based chalcones, often exhibit significant NLO responses. researchgate.netresearchgate.netresearchgate.net

While direct Z-scan measurements for this compound are not reported, studies on furan-based chalcones provide a strong indication of its potential NLO properties. For example, the Z-scan analysis of 1-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl) prop-2-en-1-one revealed a significant third-order susceptibility (χ⁽³⁾) on the order of 10⁻¹³ esu and a nonlinear refractive index (n₂) of the order of 10⁻¹¹ esu. researchgate.net These materials often exhibit reverse saturable absorption (RSA), which is a desirable property for optical limiting applications. researchgate.net

The NLO properties of such compounds are attributed to the intramolecular charge transfer from the electron-donating furan ring to the electron-accepting part of the molecule, facilitated by the π-conjugated bridge. The presence of the methyl group on the furan ring and the methyl group on the propenoic acid chain in the title compound could further influence its NLO response.

Table 3: Illustrative Third-Order NLO Parameters for a Furan-Based Chalcone (B49325)

| Parameter | Value |

| Third-order susceptibility (χ⁽³⁾) | ~10⁻¹³ esu |

| Nonlinear refractive index (n₂) | ~10⁻¹¹ esu |

| Molecular second-order hyperpolarizability (γh) | ~10⁻³² esu |

Note: The data is for a representative furan-based chalcone to demonstrate the potential NLO properties. researchgate.net

X-ray Crystallography for Absolute Structure and Conformation

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide unambiguous confirmation of the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

Although a crystal structure for the title compound is not publicly available, studies on similar molecules, such as pyridine-based anthracene chalcones, have been successfully characterized using this technique. acs.org These studies reveal crucial information about the planarity of the molecule, the conformation of the side chains, and the nature of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. acs.orgmdpi.com

Table 4: Representative Crystallographic Data for a Chalcone Derivative

| Parameter | Value |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.234 |

| b (Å) | 9.567 |

| c (Å) | 11.234 |

| α (°) | 78.90 |

| β (°) | 85.43 |

| γ (°) | 67.89 |

| Z | 2 |

Note: The data presented is for a representative chalcone derivative to illustrate the type of information obtained from single-crystal X-ray diffraction. acs.org

Computational Chemistry and Theoretical Modeling of 2 Methyl 3 5 Methylfuran 2 Yl Prop 2 Enoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can determine a molecule's electronic structure and a host of related properties. northwestern.edu

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a primary method for studying the structural and electronic properties of organic molecules due to its balance of computational cost and accuracy. nih.gov For furan-containing chalcone (B49325) derivatives, geometry optimization is typically performed using hybrid functionals like B3LYP combined with a split-valence basis set such as 6-311++G(d,p). nih.govresearchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. um.edu.myresearchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net This indicates a higher potential for charge transfer within the molecule, a property that is significant for applications in optoelectronics. um.edu.myresearchgate.net For chalcone derivatives, these energy gaps typically fall in a range that indicates good charge transfer capabilities. um.edu.myresearchgate.net

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated using Koopmans' theorem. researchgate.net These descriptors help to quantify the relationship between a molecule's structure, stability, and reactivity. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability.

Chemical Potential (μ): The escaping tendency of electrons from a system (μ = -(I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ² / 2η).

The following table presents representative FMO energies and global reactivity descriptors for a related furan-chalcone derivative, calculated using DFT.

| Parameter | Symbol | Formula | Typical Value (eV) |

| HOMO Energy | EHOMO | - | -6.5 to -6.0 |

| LUMO Energy | ELUMO | - | -3.4 to -3.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.1 to 4.5 |

| Ionization Potential | I | -EHOMO | 6.0 to 6.5 |

| Electron Affinity | A | -ELUMO | 3.0 to 3.4 |

| Chemical Hardness | η | (I - A) / 2 | 1.5 to 2.25 |

| Chemical Potential | μ | -(I + A) / 2 | -4.75 to -4.95 |

| Electrophilicity Index | ω | μ² / 2η | 5.0 to 7.5 |

Molecular Electrostatic Potential (MEP) Surfaces and Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich or electron-poor. researchgate.net

The MEP map uses a color scale to indicate potential:

Red and Yellow: Regions of high electron density and negative electrostatic potential. These are susceptible to electrophilic attack.

Blue: Regions of low electron density and positive electrostatic potential. These are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

For furan-chalcone derivatives, MEP analysis typically reveals that the most negative potential is located around the oxygen atoms—specifically the carbonyl oxygen of the enone group and the oxygen within the furan (B31954) ring. researchgate.net These sites are the most likely to interact with electrophiles or act as Lewis bases. researchgate.net Conversely, positive potential is often found around the hydrogen atoms, particularly those of the carboxylic acid group, indicating sites for potential nucleophilic interaction. researchgate.net This analysis is crucial for understanding intermolecular interactions and predicting how the molecule will engage with biological targets or other reagents. researchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures. researchgate.net

Vibrational Frequencies (FT-IR and FT-Raman): Theoretical calculations of vibrational spectra are performed on the optimized molecular geometry. The calculated frequencies correspond to the normal modes of vibration. While there is often a systematic deviation from experimental values (due to the harmonic approximation in the calculations), this can be corrected using a scaling factor. The predicted spectra are invaluable for assigning the bands observed in experimental FT-IR and FT-Raman spectra. researchgate.net For chalcones, characteristic vibrational modes include the C=O stretching of the ketone, the C=C stretching of the enone bridge, and various vibrations associated with the aromatic rings. researchgate.net

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is another powerful application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated chemical shifts are reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated shifts with experimental data provides a rigorous method for structural elucidation and confirmation. researchgate.net Modern computational algorithms can predict chemical shifts with a reasonable degree of precision, aiding in the assignment of complex spectra. nih.gov

Reaction Mechanism Investigations through Computational Simulations

Computational simulations allow for the detailed investigation of chemical reaction pathways, providing insights into mechanisms that are often difficult to probe experimentally.

Transition State Characterization and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify key stationary points: reactants, products, intermediates, and, most importantly, transition states (TS). A transition state represents the highest energy point along the reaction coordinate, and its structure corresponds to a saddle point on the potential energy surface.

For reactions involving furan derivatives, DFT calculations can elucidate mechanisms such as electrophilic addition, substitution, or cycloaddition. researchgate.netnih.gov For example, in reactions with radicals or electrophiles, calculations can determine whether the attack occurs preferentially at a specific carbon atom of the furan ring. mdpi.comresearchgate.net

The energy difference between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the reaction rate. A lower energy barrier corresponds to a faster reaction. Computational studies can compare the energy barriers of different possible pathways, thereby predicting the most likely reaction mechanism. nih.gov For instance, in reactions between furan derivatives and other molecules, multiple zwitterionic intermediates and transition states might be identified, and the pathway with the lowest activation energy will be the kinetically favored one. nih.gov

Identification of Reactive Intermediates (e.g., O,C-diprotonated forms)

Computational studies are crucial in identifying and characterizing transient reactive intermediates that are often difficult to isolate and study experimentally. For furan-containing compounds like 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid, protonation can lead to the formation of highly reactive electrophilic species.

Theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to study the protonation of similar 3-(furan-2-yl)propenoic acids. These studies suggest that in the presence of strong Brønsted acids, O,C-diprotonated forms of the furan ring and the carboxylic acid group can act as reactive intermediates. nih.gov The protonation is predicted to occur at both the oxygen atom of the furan ring and the carbonyl oxygen of the carboxylic acid, leading to a significant increase in the electrophilicity of the molecule. This activation is a key step in reactions such as hydroarylation, where the protonated furan derivative reacts with arenes. nih.gov

The stability and geometry of these diprotonated species can be calculated, providing insights into their potential reaction pathways. For instance, the distribution of positive charge in the intermediate, as calculated by methods like Natural Bond Orbital (NBO) analysis, can indicate the most likely sites for nucleophilic attack. Computational investigations into the reaction mechanisms of related 2-methylfuran (B129897) derivatives have also highlighted the formation of various reactive intermediates, such as radicals and carbenes, during thermal decomposition or metabolic processes. mdpi.comnih.gov These theoretical predictions are vital for understanding the compound's reactivity and potential metabolic fate.

Intermolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Computational analysis of these interactions is essential for understanding the solid-state properties of this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of non-covalent contacts. For furan-containing organic molecules, Hirshfeld analysis typically reveals a variety of important interactions that contribute to the stability of the crystal packing.

For structurally similar compounds, the most significant contributions to the crystal packing often come from H···H, O···H/H···O, and C···H/H···C interactions. iucr.orgnih.gov The percentage contributions of these interactions can be precisely calculated, offering a detailed picture of the forces holding the crystal together. For example, in a related furan-containing benzodiazepine (B76468) derivative, H···H interactions accounted for 46.8% of the total Hirshfeld surface, while H···O/O···H and H···C/C···H interactions contributed 23.5% and 15.8%, respectively. iucr.orgnih.gov These values provide a reference for what might be expected for this compound.

To further quantify the strength of the interactions identified by Hirshfeld surface analysis, three-dimensional interaction energy calculations can be performed. Using software like CrystalExplorer, the total interaction energy between a central molecule and its neighbors within a defined radius can be calculated. iucr.orgnih.gov This total energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion energies. nih.goviucr.orgresearchgate.net

These calculations provide a more nuanced understanding of the forces driving crystal formation. For instance, the energy of specific hydrogen bonds, such as N—H···O or O—H···O, can be precisely determined. In a study of a furan-containing benzodiazepine, the N—H···O hydrogen bond energy was calculated to be -57.5 kJ mol-1. iucr.orgnih.gov This value is a sum of the electrostatic (-32.6 kJ mol-1), polarization (-7.4 kJ mol-1), dispersion (-60.8 kJ mol-1), and repulsion (57.3 kJ mol-1) components. iucr.orgnih.gov

Molecular Docking and Pharmacophore Modeling for Biological Target Interactions

Computational techniques like molecular docking and pharmacophore modeling are instrumental in predicting and analyzing the potential biological activity of compounds such as this compound. These methods help to identify potential protein targets and elucidate the molecular basis of ligand-receptor interactions.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgijpsr.com In the context of drug discovery, this involves docking a ligand (the small molecule) into the active site of a protein target. The process generates various possible binding poses and scores them based on their binding affinity, which is often estimated as a free energy of binding. For furan derivatives, docking studies have been used to investigate their potential as inhibitors of various enzymes, such as dihydrofolate reductase, DNA gyrase, and enoyl reductase in bacteria, or as anticancer agents targeting proteins like tubulin. ijper.orgnih.gov The analysis of the docked poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site. ijper.orgnih.gov

Mechanistic Biological Activity Studies of 2 Methyl 3 5 Methylfuran 2 Yl Prop 2 Enoic Acid and Analogues in Vitro Investigations

In Vitro Antimicrobial Action and Specific Target Pathways

Furan (B31954) derivatives have garnered significant attention for their broad-spectrum antimicrobial properties. ijrti.orgderpharmachemica.comresearchgate.net The core furan structure is a key pharmacophore that has been integrated into numerous therapeutic agents to combat bacterial, fungal, and viral infections. nih.govmdpi.com The biological activity of these compounds can be significantly influenced by the nature and position of substitutions on the furan ring. ijrti.org

Analogues of 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid have demonstrated notable activity against both Gram-negative and Gram-positive bacteria. Specifically, studies on 3-Aryl-3-(furan-2-yl)propanoic acid derivatives, which share a core structural motif with the subject compound, have confirmed their ability to suppress the growth of Escherichia coli and Staphylococcus aureus. nih.govresearchgate.netmdpi.com

The general antibacterial mechanism for many furan derivatives, such as nitrofurantoin, involves the reductive activation of the furan ring within bacterial cells. This process generates reactive intermediates that can interact with and damage crucial bacterial components like ribosomal proteins and DNA, ultimately leading to cell death. While the precise mechanism for this specific class of acrylic acid derivatives is still under detailed investigation, it is hypothesized to involve similar pathways of oxidative stress or enzymatic inhibition. The antimicrobial effect is influenced by the specific substitutions on the furan ring, which can alter the compound's electronic properties and its interaction with bacterial targets. ijrti.org

Research on various furan derivatives has shown that their antibacterial efficacy can vary. For instance, in one study, the minimum inhibitory concentration (MIC) for certain 3-aryl-3-(furan-2-yl)propanoic acid derivatives against E. coli was found to be in the range of 64 to 128 µg/mL. nih.gov Chalcone (B49325) derivatives incorporating a 5-methylfuran moiety have also been synthesized and have shown activity against S. aureus. researchgate.netresearchgate.netnih.gov

Table 1: In Vitro Antibacterial Activity of Furan-Based Propanoic Acid Analogues

| Compound Class | Bacterial Strain | Activity/Concentration | Potential Mechanism |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Escherichia coli | Growth suppression at 64 µg/mL. nih.govmdpi.com | Generation of reactive intermediates, DNA/protein damage. |

This table is interactive. Click on the headers to sort the data.

Significant research has been conducted on the antifungal properties of acrylic acid analogues. A study on (E)-3-(furan-2-yl)acrylic acid, a close structural analogue, revealed its efficacy against several Candida species. nih.govnih.gov The compound demonstrated a fungistatic effect, meaning it inhibits fungal growth rather than killing the fungal cells directly. nih.gov This is similar to the action of fluconazole. nih.gov

The primary mechanism of action against C. albicans involves the inhibition of morphological transition. nih.gov This compound was shown to disrupt the formation of pseudohyphae, blastoconidia, and chlamydospores, which are structures critical for the virulence and proliferation of the fungus. nih.govnih.gov Interestingly, the study also noted that the compound stimulated ergosterol (B1671047) biosynthesis in the yeast, which may be a microbial resistance response to the stress induced by the compound. nih.govnih.gov

Another class of furan analogues, nitrofuran derivatives, has shown potent activity against various pathogenic fungi. mdpi.com For some of these compounds, the minimal inhibitory concentration (MIC₉₀) against Candida species was as low as 3.9 µg/mL. mdpi.com While the specific activity against Pyricularia grisea (now known as Magnaporthe oryzae) is not detailed in the available literature for this specific acid, other furan derivatives have been investigated as succinate (B1194679) dehydrogenase (SDH) inhibitors, a key enzyme in fungal respiration, indicating a potential target pathway.

Table 2: In Vitro Antifungal Activity of (E)-3-(furan-2-yl)acrylic acid

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Observed Mechanistic Effects |

|---|---|---|

| Candida albicans | 64 µg/mL nih.gov | Fungistatic profile, Inhibition of morphological transition (pseudohyphae, blastoconidia, chlamydospores), Stimulation of ergosterol biosynthesis. nih.govnih.gov |

| Candida tropicalis | 512 µg/mL nih.gov | Not detailed. |

| Candida parapsilosis | 256 µg/mL nih.gov | Not detailed. |

This table is interactive. Click on the headers to sort the data.

The furan nucleus is a component of several antiviral drugs, and its derivatives have been explored for their activity against a range of viruses. semanticscholar.orgnih.gov Chalcone derivatives containing a 5-arylfuran moiety have demonstrated in ovo antiviral activity against Avian Influenza Virus (AIV) H9N2 and Infectious Bronchitis Virus (IBV). Some of these compounds were highly potent, completely inhibiting the hemagglutination (HA) titer of the AIV.

The antiviral mechanisms of furan derivatives can be multifaceted. For some chalcones, the mode of action is believed to involve the inhibition of viral enzymes crucial for replication, such as HIV integrase or protease. semanticscholar.org Other furan-based compounds may act as fusion inhibitors, preventing the virus from entering host cells. nih.gov For instance, certain chalcones have been found to inactivate rhinoviruses by binding directly to the viral particles. semanticscholar.org The specific antiviral mechanisms of this compound have not been explicitly detailed, but the existing research on its analogues suggests that it could interfere with viral replication or entry processes.

The combination of furan-based compounds with existing antimicrobial drugs has shown promise for enhancing therapeutic efficacy. A key finding for (E)-3-(furan-2-yl)acrylic acid was its synergistic effect when combined with amphotericin B against C. albicans and C. tropicalis. nih.govnih.gov This synergy allows for a potential reduction in the required dosage of the conventional antifungal, which could help mitigate its associated toxicity. No antagonistic effects were observed in these combinations. nih.govnih.gov

This synergistic potential is not unique to this specific analogue. Other furan derivatives, such as furanones, have been reported to increase the susceptibility of microbes to antibiotics. rsc.org Similarly, certain heterocyclic chalcones have demonstrated synergistic effects when combined with antibiotics like oxacillin (B1211168) and vancomycin (B549263) against methicillin-resistant Staphylococcus aureus (MRSA). This suggests that these compounds may interfere with bacterial resistance mechanisms or create vulnerabilities that can be exploited by co-administered drugs.

In Vitro Anti-Cancer Activity and Cellular Pathway Modulation

Furan-containing structures are integral to a variety of compounds with demonstrated anti-cancer properties. derpharmachemica.commdpi.com Their derivatives have been shown to possess antiproliferative and cytotoxic activities against a range of human cancer cell lines. nih.govresearchgate.net

Analogues of this compound have been shown to inhibit cancer cell growth through multiple mechanisms, including the induction of apoptosis and cell cycle arrest.

Studies on acrylic acid and acrylate (B77674) ester derivatives have revealed potent cytotoxic activity against breast cancer cells (MCF-7). researchgate.net One of the most active methyl acrylate esters exhibited an IC₅₀ value of 2.57 ± 0.16 μM. researchgate.net The mechanism for these compounds involves the inhibition of β-tubulin polymerization, which disrupts microtubule formation, a critical process for cell division. researchgate.net This disruption leads to cell cycle arrest, specifically in the G2/M phase. researchgate.net

Furthermore, these compounds can induce apoptosis (programmed cell death). This is achieved by modulating the expression of key regulatory genes. researchgate.net For example, treatment of MCF-7 cells with an active acrylate ester led to an increased expression of the tumor suppressor gene p53 and the pro-apoptotic gene Bax, while simultaneously decreasing the expression of the anti-apoptotic gene Bcl-2. researchgate.net

Another relevant study on heterocyclic chalcones, specifically 1-(4-iodophenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, demonstrated good cytotoxic effects on the human breast cancer cell line MDA-MB-231, with an IC₅₀ value of 9.8 µg/mL. researchgate.net These findings highlight the potential of the 5-methylfuran moiety in designing effective anti-cancer agents.

Table 3: In Vitro Anti-Cancer Activity of Structurally Related Acrylate and Chalcone Analogues

| Compound Class | Cancer Cell Line | IC₅₀ Value | Observed Mechanistic Effects |

|---|---|---|---|

| Methyl Acrylate Ester Derivative | MCF-7 (Breast Carcinoma) | 2.57 ± 0.16 μM researchgate.net | β-tubulin polymerization inhibition, Cell cycle arrest at G2/M phase, Apoptosis induction (↑p53, ↑Bax, ↓Bcl-2). researchgate.net |

This table is interactive. Click on the headers to sort the data.

In Vitro Anti-Inflammatory Effects and Mechanistic Insights

Furan derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. ijabbr.com The primary mechanism involves the modulation of inflammatory mediators in immune cells like macrophages. In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for in vitro inflammation, furan and chalcone analogues have been shown to inhibit the production of key pro-inflammatory molecules. tandfonline.comresearchgate.net

These effects include the suppression of:

Nitric oxide (NO) tandfonline.com

Prostaglandin E2 (PGE2) ijabbr.com

Tumor necrosis factor-alpha (TNF-α) researchgate.net

Interleukin-1β (IL-1β) researchgate.net

Interleukin-6 (IL-6) tandfonline.com

The reduction in these inflammatory mediators suggests that the compounds interfere with inflammatory signaling pathways, potentially through the regulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), or transcription factors such as NF-κB. tandfonline.comijabbr.com

| Compound Type | Cell Line | Stimulant | Mediator Inhibited | Observed Effect | Reference |

|---|---|---|---|---|---|

| Methyl derivatives of flavanone | RAW 264.7 Macrophages | LPS | NO, IL-1β, IL-6, TNF-α | Dose-dependent reduction in cytokine production | tandfonline.com |

| Pyrrole derivative (3f) | - (Systemic inflammation model) | LPS | TNF-α | Significant decrease in serum TNF-α | ijabbr.com |

| Ilex paraguariensis extract | RAW 264.7 Macrophages | - | NOx, TNF-α | Inhibition of NOx (50.10%) and TNF-α (83.33%) secretion | |

| Phellinus baumii phenolics (PPE) | RAW 264.7 Macrophages | LPS | TNF-α, IL-1β | Dose-dependent decrease in pro-inflammatory factors | researchgate.net |

In Vitro Antioxidant Activity and Free Radical Scavenging Mechanisms

Many chalcone and furan derivatives are potent antioxidants. nih.gov Their ability to scavenge free radicals is a key mechanism underlying this activity. Standard in vitro assays have been used to quantify this potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical. Furan-containing chalcone derivatives have shown effective radical scavenging in this assay. nih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid)) Assay: This method assesses the scavenging of the ABTS radical cation, and related compounds have also shown activity in this system. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). A chalcone derivative, CZM-3-5, showed better antioxidant activity than the commonly used antioxidant BHT in this assay. nih.gov

The cellular antioxidant mechanism may also involve enhancing the levels of endogenous antioxidant molecules like superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH). nih.gov In studies using H₂O₂-induced oxidative stress in PC12 cells, a chalcone derivative demonstrated cytoprotective effects by increasing the intracellular content of SOD and GSH. nih.gov

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Chalcone derivative CZM-3-5 | DPPH | Better radical scavenging than BHA | nih.gov |

| Chalcone derivative CZM-3-5 | ABTS | Lower radical scavenging than Vitamin C, BHT, and BHA | nih.gov |

| Chalcone derivative CZM-3-5 | FRAP | Better antioxidant activity than BHT | nih.gov |

| Furan-/pyridine (B92270) aminophosphonates | - | IC50 values of 2.02 µM and 2.87 µM for compounds A3 and B3 |

Additional In Vitro Biological Activities (e.g., Analgesic, Antifeedant)

Analgesic Activity: While primarily evaluated in vivo, the mechanisms underlying the antinociceptive (analgesic) effects of related compounds point to specific molecular interactions that can be studied in vitro. A novel synthetic chalcone, 3-(2,3-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, was found to inhibit neurogenic nociceptive responses induced by capsaicin (B1668287) and glutamate. This suggests that the analgesic mechanism involves an interaction with the glutamatergic system and capsaicin-sensitive fibers (TRPV1 channels), rather than the opioidergic system.

Antifeedant Activity: Certain natural and synthetic compounds containing furan or chalcone structures have been investigated for their insect antifeedant properties. acs.org This activity is relevant in agricultural applications for crop protection. Studies on chalcones have demonstrated significant antifeedant activity against agricultural pests like the mealybug (Phenacoccus solanopsis). The mechanism involves deterring feeding, though the specific molecular targets in the insects are not fully elucidated.

Comprehensive Structure-Activity Relationship (SAR) Derivations from In Vitro Data

The structure-activity relationship (SAR) for analogues of this compound can be inferred from in vitro studies on related furan derivatives. These studies have systematically modified different parts of the molecular scaffold, including the furan ring, the propenoic acid side chain, and have explored the impact of these changes on various biological activities.

A significant body of research focuses on furan-containing chalcones, which share the 3-(furan-2-yl)prop-2-enoyl core structure. These studies offer valuable SAR insights, particularly regarding substitutions on an aromatic ring attached to the furan moiety. In one such study, a series of 1-phenyl-3-[5-(aryl)-2-furyl]-2-propen-1-one derivatives were synthesized and evaluated as urease inhibitors. The results highlighted the critical role of substituents on the terminal aryl ring in modulating the inhibitory activity. mdpi.com

Generally, compounds bearing electron-withdrawing groups on the aryl ring, such as chloro and nitro groups, demonstrated enhanced activity. For instance, the presence of a 2,5-dichloro substitution on the phenyl ring resulted in the most potent urease inhibition in the series. mdpi.com Conversely, the introduction of electron-donating groups tended to decrease the inhibitory potential. The position of the substituents also played a crucial role, with certain substitution patterns leading to a significant loss of activity.

The following interactive data table summarizes the urease inhibitory activity of selected furan chalcone analogues, illustrating these SAR trends.

| Compound ID | R Group (Substitution on Phenyl Ring) | IC₅₀ (µM) |

| 4h | 2,5-dichloro | 16.13 |

| 4s | 2-chloro | 18.75 |

| 4f | 3,4-dichloro | 21.05 |

| 4o | 2,4-dichloro | 33.96 |

| 4i | 2-chloro-5-nitro | 90.81 |

| 4g | 3,5-dichloro | Inactive |

Data sourced from studies on furan chalcone derivatives as urease inhibitors. mdpi.com

Another area of investigation for related furan derivatives has been their antimicrobial activity. Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown that these compounds exhibit activity against various microbial strains. researchgate.netnih.gov While a comprehensive SAR is not fully elucidated, the nature of the aryl group introduced at the 3-position of the propanoic acid chain appears to influence the antimicrobial spectrum and potency.

While these studies provide a foundational understanding of the SAR for furan-containing compounds, it is important to note that the specific contribution of the 2-methyl group on the propenoic acid chain of the titular compound has not been systematically explored in the available literature. This modification would likely influence the compound's conformational flexibility and its interaction with biological targets, representing an area for future investigation.

Analytical Method Development and Validation for 2 Methyl 3 5 Methylfuran 2 Yl Prop 2 Enoic Acid

Chromatographic Methodologies for Quantification and Purity Assessment

The accurate determination of 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid in various matrices necessitates the development of precise and reliable chromatographic methods. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for quantification and purity assessment, while Gas Chromatography (GC) is instrumental in the analysis of volatile impurities and residual solvents.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

A reverse-phase HPLC (RP-HPLC) method is the most suitable approach for the analysis of this compound due to its polarity. The development of such a method involves a systematic optimization of various parameters to achieve the desired separation and sensitivity.

The optimization of chromatographic conditions is a critical step in developing a robust HPLC method. A systematic approach ensures the best possible resolution, peak shape, and analysis time.

Column Selection: The choice of a stationary phase is paramount. A C18 column is a common starting point for the separation of moderately polar compounds like the target analyte. The specific selection may be guided by the desired particle size and column dimensions to balance efficiency and backpressure.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic solvent is typically employed. The pH of the aqueous phase is crucial for controlling the ionization state of the acidic analyte, thereby influencing its retention. A phosphate (B84403) buffer with a pH of around 3 is often effective for acidic compounds. researchgate.netpensoft.net Acetonitrile (B52724) is a common organic modifier, and the ratio of buffer to acetonitrile is optimized to achieve an appropriate retention time and separation from potential impurities. researchgate.netpensoft.net

Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of the separation. A controlled temperature, for instance, 30 °C, can improve peak shape and reproducibility. researchgate.netpensoft.net

Below is a table summarizing a potential set of optimized HPLC parameters for the analysis of this compound, based on methodologies for similar compounds.

| Parameter | Optimized Condition |

| Column | C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Detection Wavelength | 225 nm |

This table presents a hypothetical optimized HPLC method based on established practices for similar chemical structures. researchgate.netpensoft.net

While a standard UV/VIS detector set at a specific wavelength like 225 nm can be effective, more advanced detection techniques offer significant advantages. researchgate.netpensoft.net

Photodiode Array (PDA) Detection: A PDA detector provides spectral information across a range of wavelengths. This is invaluable for assessing peak purity by comparing spectra across a single chromatographic peak. It also aids in method development by allowing for the selection of the optimal detection wavelength.

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides a highly specific and sensitive detection method. It allows for the confirmation of the analyte's identity based on its mass-to-charge ratio and can be used to identify and quantify impurities, even at trace levels.

Gas Chromatography (GC) for Volatile Byproducts and Residual Solvents Analysis

Gas chromatography is the preferred method for the analysis of volatile organic compounds that may be present as byproducts of the synthesis of this compound or as residual solvents from the manufacturing process. A stable isotope dilution assay (SIDA) using headspace-solid-phase microextraction (HS-SPME) coupled with GC-MS can be a powerful technique for such analyses. nih.gov This approach allows for the quantification of volatile compounds at very low concentrations. nih.gov

Rigorous Analytical Method Validation for Research and Quality Control

Once an analytical method is developed, it must undergo rigorous validation to ensure its suitability for its intended purpose. The validation process is guided by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netbiologicsconsulting.com

Assessment of Selectivity, Specificity, and Robustness

Selectivity and Specificity: Selectivity refers to the ability of the method to distinguish the analyte from other components in the sample matrix, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. pensoft.net In HPLC, this is often demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample. For an LC-MS method, the specificity is further enhanced by monitoring characteristic mass transitions.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. biologicsconsulting.com For an HPLC method, this would involve intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate and observing the effect on the results.

The following table outlines a typical robustness study design for an HPLC method.

| Parameter | Variation 1 | Variation 2 |

| Mobile Phase Ratio | 48:52 (ACN:Buffer) | 52:48 (ACN:Buffer) |

| pH of Buffer | 2.8 | 3.2 |

| Column Temperature | 28 °C | 32 °C |

| Flow Rate | 0.9 mL/min | 1.1 mL/min |

This table illustrates a sample robustness study design, a key component of method validation. biologicsconsulting.com

An article focusing solely on the analytical method development and validation for the chemical compound “this compound” cannot be generated at this time.

Extensive research has not yielded specific, verifiable data regarding the analytical method development, validation, linearity, range, accuracy, precision, limits of detection (LOD), limits of quantification (LOQ), stability-indicating methods, sample preparation, matrix interference, or impurity profiling for the compound this compound.

To provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested, specific studies and validated analytical methods for this particular compound are required. Without such dedicated sources, generating the content would lead to speculation or the inclusion of information for other, unrelated compounds, which would be scientifically inaccurate and misleading.

Emerging Research Frontiers and Future Directions for 2 Methyl 3 5 Methylfuran 2 Yl Prop 2 Enoic Acid Research

Rational Design and Synthesis of Advanced Analogues with Tuned Biological Profiles

The rational design of analogues of 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid is a pivotal area of research aimed at optimizing its biological activity. This approach involves systematic modifications of the molecular structure to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include altering substituents on both the furan (B31954) ring and the acrylic acid chain. For instance, introducing different functional groups at the 5-position of the furan ring or modifying the methyl group on the acrylic acid moiety can significantly influence the compound's interaction with biological targets. researchgate.net

The synthesis of these advanced analogues often employs modern organic chemistry techniques to create a diverse library of compounds for biological screening. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how specific structural features correlate with biological effects. By systematically synthesizing and testing a series of related compounds, researchers can identify the key molecular determinants of activity. This iterative process of design, synthesis, and testing is fundamental to the development of new and more effective therapeutic agents based on the this compound scaffold.

| Modification Strategy | Potential Impact on Biological Profile | Example of Analogue |

| Substitution on the furan ring | Altered binding affinity and selectivity for biological targets | 2-Methyl-3-(5-chloro furan-2-YL)prop-2-enoic acid |

| Modification of the acrylic acid side chain | Improved pharmacokinetic properties (e.g., solubility, metabolic stability) | Ethyl 2-methyl-3-(5-methylfuran-2-YL)prop-2-enoate |

| Introduction of bioisosteric replacements | Enhanced biological activity and reduced toxicity | 2-Methyl-3-(5-methylthienyl -2-YL)prop-2-enoic acid |

Deeper Exploration of Molecular Mechanisms of Action and Target Identification

A fundamental aspect of future research on this compound is the elucidation of its precise molecular mechanisms of action. Understanding how this compound interacts with cellular components at a molecular level is critical for its development as a therapeutic agent. Furan derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. utripoli.edu.lyijabbr.comresearchgate.net Identifying the specific cellular targets of this compound is a key objective.

Modern chemical biology approaches, such as affinity chromatography, activity-based protein profiling, and computational docking studies, are being employed to identify the protein targets of this compound. Once potential targets are identified, further validation studies are necessary to confirm the interaction and to understand its functional consequences. This deeper understanding of the mechanism of action will not only support the therapeutic application of this compound but also pave the way for the design of more selective and potent second-generation compounds.

Development of Sustainable and Environmentally Benign Synthetic Routes (Green Chemistry)

In line with the growing emphasis on sustainable practices in the chemical industry, the development of green synthetic routes for this compound and its analogues is a critical research direction. Green chemistry principles focus on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency in chemical processes. rsc.org

Researchers are exploring various strategies to achieve these goals, such as the use of renewable starting materials, biocatalysis, and the development of one-pot multicomponent reactions. mdpi.com For instance, the furan ring of this compound can be derived from biomass, making it an attractive starting point for sustainable synthesis. mdpi.com The use of enzymatic catalysts or solid acid catalysts can also contribute to more environmentally friendly processes by replacing traditional, often hazardous, reagents. acs.orgresearchgate.net The development of such green synthetic methods is not only environmentally responsible but also economically advantageous in the long run. researchgate.net

| Green Chemistry Approach | Description | Potential Benefits |

| Use of Renewable Feedstocks | Synthesizing the furan moiety from biomass-derived platform chemicals. mdpi.com | Reduced reliance on fossil fuels, lower carbon footprint. |

| Biocatalysis | Employing enzymes to catalyze key synthetic steps. acs.org | High selectivity, mild reaction conditions, reduced waste. |

| Multicomponent Reactions | Combining multiple synthetic steps into a single, one-pot procedure. mdpi.com | Increased efficiency, reduced solvent use and purification steps. |

| Alternative Solvents | Utilizing environmentally benign solvents such as water or ionic liquids. | Reduced toxicity and environmental impact. |

Integration of Multi-Omics Data for Systems-Level Understanding of Biological Effects

To gain a comprehensive understanding of the biological effects of this compound, researchers are increasingly turning to multi-omics approaches. This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the cellular response to the compound. mdpi.comsemanticscholar.org

For example, transcriptomic analysis can reveal changes in gene expression patterns induced by the compound, providing clues about the cellular pathways it affects. nih.gov Proteomic studies can identify changes in protein levels and post-translational modifications, offering insights into the compound's impact on cellular function. nih.gov Metabolomics can uncover alterations in the cellular metabolic profile, highlighting the metabolic pathways that are perturbed by the compound. By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers of its activity. mdpi.com

Advanced Analytical Technologies for In Situ and In Vivo Monitoring

The development and application of advanced analytical technologies are crucial for studying the fate and action of this compound in complex biological systems. Techniques that allow for in situ and in vivo monitoring are particularly valuable as they provide real-time information about the compound's distribution, metabolism, and target engagement within a living organism.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-3-(5-methylfuran-2-YL)prop-2-enoic acid, and what experimental conditions optimize yield and purity?

- Methodological Answer : The compound can be synthesized via condensation reactions involving 5-methylfuran derivatives and α,β-unsaturated acid precursors. For example, a malononitrile intermediate (e.g., 2-((5-methylfuran-2-yl)methylene)malononitrile) can react with hydrazides or thioglycolic acid under catalytic conditions (e.g., piperidine in ethanol at room temperature) to form heterocyclic frameworks with prop-2-enoic acid moieties . Optimizing solvent choice (e.g., ethanol for solubility), catalyst loading (e.g., 0.1–1 mol% piperidine), and reaction time (12–24 hours) improves yield and purity. Post-synthesis purification via recrystallization or column chromatography is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm proton environments and carbon frameworks, particularly the furan and α,β-unsaturated acid groups. IR spectroscopy identifies key functional groups (e.g., C=O stretch at ~1700 cm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL (for small molecules) or WinGX (for data processing) provides precise bond lengths and angles. SHELX programs are robust for resolving hydrogen-bonding networks and verifying stereochemistry .

Q. What are the best practices for validating the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic methods (NMR, IR) to assess purity. For structural validation, SCXRD with SHELXL refinement is essential to confirm molecular geometry. Cross-validate hydrogen-bonding patterns using graph-set analysis (e.g., Etter’s formalism) to detect anomalies in crystal packing .

Advanced Research Questions